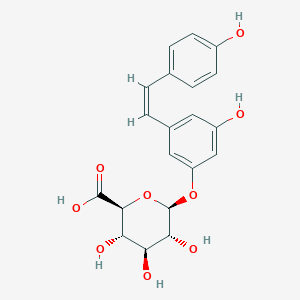

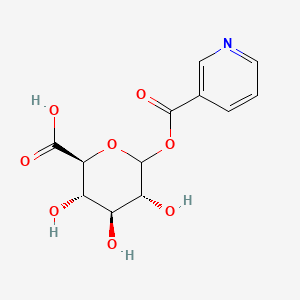

cis-Resveratrol 3-O-glucuronide

描述

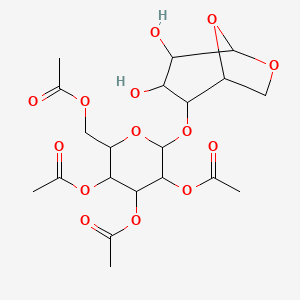

cis-Resveratrol 3-O-glucuronide: is a glucuronide conjugate of cis-resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is a metabolite of cis-resveratrol and is formed through the process of glucuronidation, which enhances its solubility and facilitates its excretion from the body. This compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

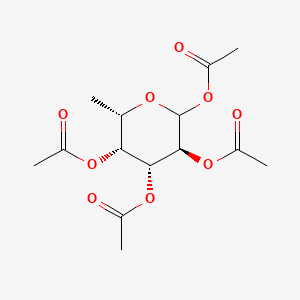

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-Resveratrol 3-O-glucuronide typically involves the selective monodeacylation of resveratrol triesters using either chemical or enzymatic hydrolyses. This process yields the required diesters, which are then subjected to glucuronidation using the trichloroacetimidate procedure. The final step involves mild hydrolysis to obtain the desired product .

Industrial Production Methods: The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

化学反应分析

Types of Reactions: cis-Resveratrol 3-O-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to study the oxidative stability of this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to investigate the reduction potential of the compound.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

科学研究应用

作用机制

The mechanism of action of cis-Resveratrol 3-O-glucuronide involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.

相似化合物的比较

cis-Resveratrol 3-O-glucuronide can be compared with other similar compounds, such as:

trans-Resveratrol 3-O-glucuronide: This isomeric form of resveratrol glucuronide exhibits similar biological activities but differs in its stability and reactivity under various conditions.

Dihydroresveratrol: A metabolite of resveratrol formed through microbial metabolism in the colon, dihydroresveratrol exhibits distinct biological activities compared to its parent compound.

This compound’s uniqueness lies in its specific glucuronidation pattern, which influences its solubility, stability, and biological activities, making it a valuable compound for various scientific and industrial applications .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAYEBSTMCFKY-BMPGWQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009344 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387372-23-8 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is cis-Resveratrol 3-O-glucuronide formed in the body, and what is its significance in resveratrol metabolism?

A1: this compound is a metabolite of resveratrol, a polyphenol found in grapes and red wine. It is formed through glucuronidation, a major metabolic pathway in the body where a glucuronic acid molecule is attached to a substrate, often making it more water-soluble and facilitating excretion. [, ] This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A6 and UGT1A9, which show activity towards cis-resveratrol. [] Understanding the formation and kinetics of this compound is important for determining the overall bioavailability and potential health benefits of resveratrol.

Q2: Can this compound be found in the bloodstream after consuming red wine?

A2: Yes, research has identified this compound in human low-density lipoprotein (LDL) after moderate red wine consumption. [] This suggests that following ingestion and metabolism, resveratrol metabolites, including this compound, can be incorporated into LDL particles. This finding is significant as it indicates that these metabolites may be transported throughout the body and potentially exert antioxidant effects on LDL, contributing to the cardiovascular benefits associated with moderate red wine consumption.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)

![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)